

# The Pharmacological Profile of Sophoricoside: A Technical Guide

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## Compound of Interest

Compound Name: Sophoricoside

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## Abstract

**Sophoricoside**, an isoflavone glycoside isolated from *Sophora japonica*, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current understanding of **sophoricoside**'s mechanisms of action, pharmacokinetic properties, and therapeutic potential. It summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

## Introduction

**Sophoricoside** (C<sub>21</sub>H<sub>20</sub>O<sub>10</sub>) is a prominent isoflavone glycoside found in the fruits and flowers of *Sophora japonica* L., a plant with a long history of use in traditional medicine.<sup>[1]</sup> Extensive research has revealed its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, anti-osteoporotic, and metabolic regulatory effects.<sup>[1][2][3]</sup> This guide synthesizes the available scientific literature to present a detailed pharmacological profile of **sophoricoside**.

## Physicochemical Properties

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>21</sub> H <sub>20</sub> O <sub>10</sub> | [4]       |
| Molecular Weight  | 432.38 g/mol                                    | [4]       |
| Solubility        | Soluble in water, ethanol, and methanol.        | [4]       |
| Melting Point     | 237°C to 238°C                                  | [4]       |
| Appearance        | Not specified in the search results.            |           |

## Pharmacological Activities and Mechanisms of Action

**Sophoricoside** exerts its biological effects through the modulation of multiple signaling pathways and cellular processes. The following sections detail its key pharmacological activities.

### Anti-inflammatory Effects

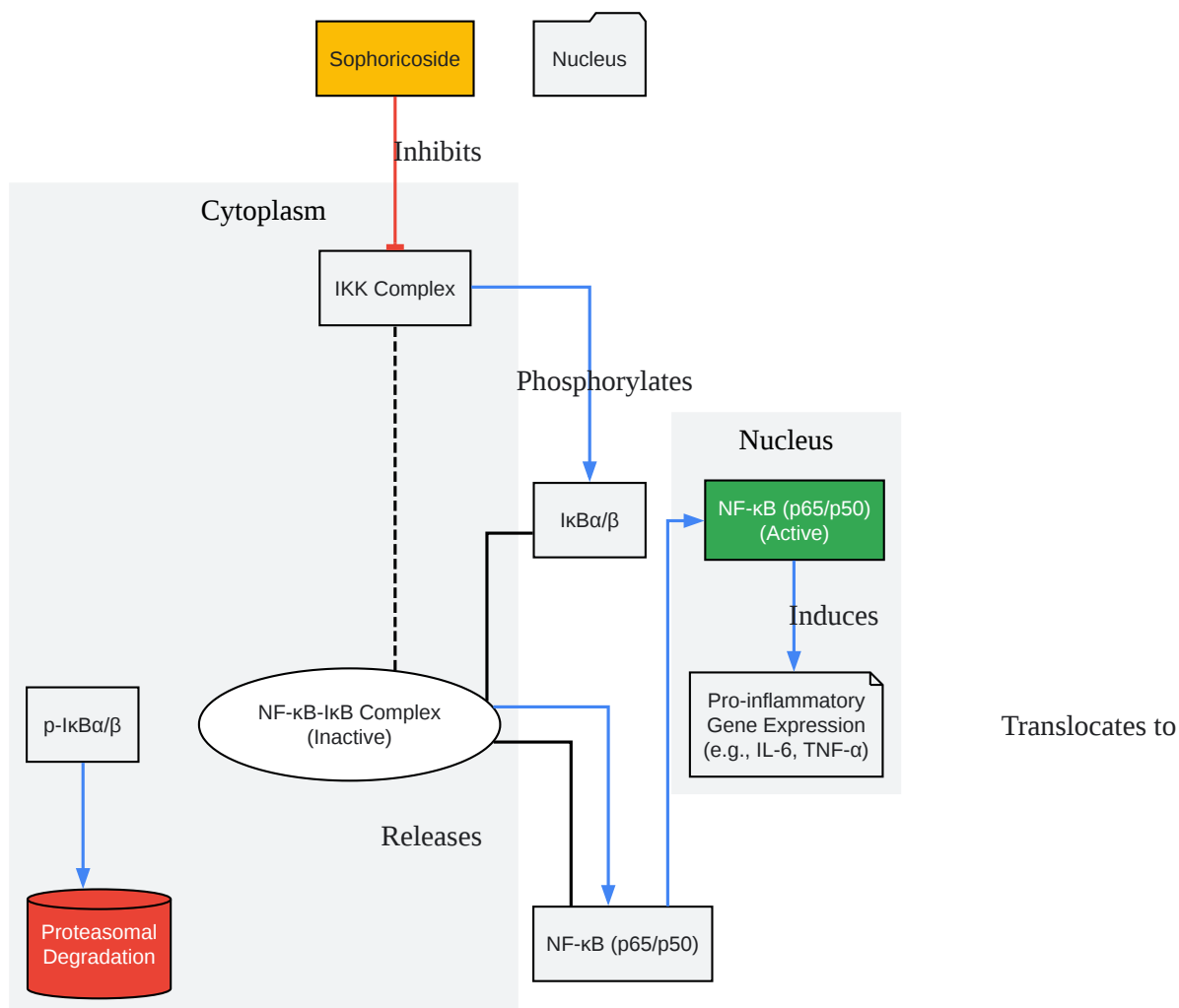
**Sophoricoside** has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[5][6] Its primary mechanisms include the inhibition of key inflammatory mediators and the modulation of inflammatory signaling cascades.

#### Quantitative Data on Anti-inflammatory Activity

| Parameter                             | Value       | Experimental Model                    | Reference |
|---------------------------------------|-------------|---------------------------------------|-----------|
| IC <sub>50</sub> for COX-2 activity   | 3.3 $\mu$ M | In vitro enzyme assay                 | [6]       |
| IC <sub>50</sub> for IL-6 bioactivity | 6.1 $\mu$ M | In vitro bioassay                     | [7]       |
| In vivo dose (oral)                   | >100 mg/kg  | Carrageenan-induced paw edema in mice | [6]       |
| In vivo dose (intravenous)            | >10 mg/kg   | Carrageenan-induced paw edema in mice | [6]       |

### Signaling Pathways in Inflammation

**Sophoricoside**'s anti-inflammatory effects are largely attributed to its ability to suppress the NF- $\kappa$ B signaling pathway.[2][8] By inhibiting the phosphorylation and degradation of I $\kappa$ B $\alpha$ / $\beta$ , **sophoricoside** prevents the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby downregulating the expression of pro-inflammatory genes.[2]



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**Sophoricoside** inhibits the NF-κB signaling pathway.

## Anti-osteoporotic Activity

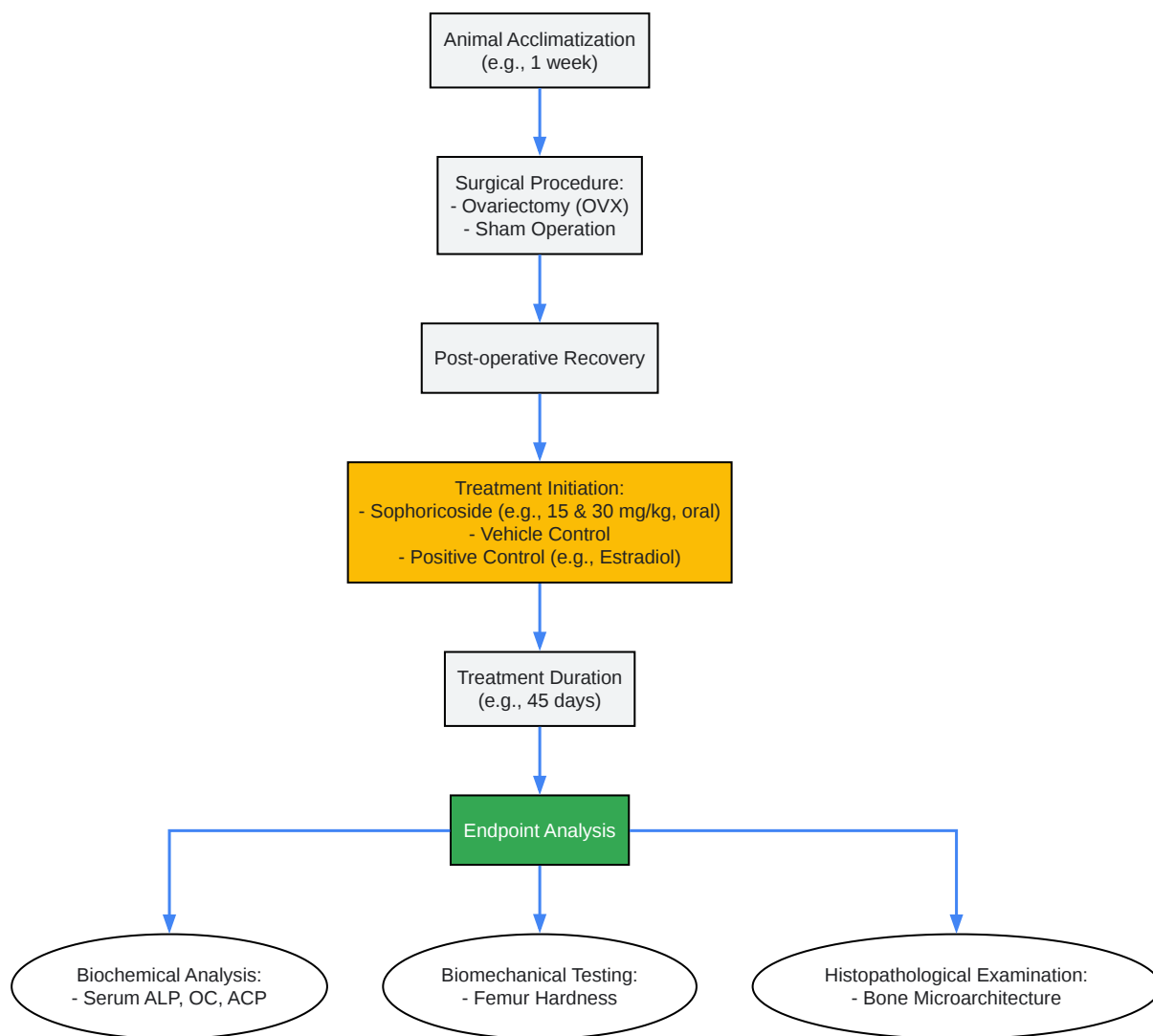
**Sophoricoside** has shown significant potential in the prevention and treatment of osteoporosis.[5][9] It promotes bone formation and inhibits bone resorption, thereby improving bone mineral density and mechanical strength.[5][9]

## Quantitative Data on Anti-osteoporotic Activity in Ovariectomized (OVX) Rats

| Parameter                        | Dose                     | Effect                     | Reference           |
|----------------------------------|--------------------------|----------------------------|---------------------|
| Bone Mechanical Hardness         | 30 mg/kg/day for 45 days | Regained to normal levels  | <a href="#">[9]</a> |
| Serum Alkaline Phosphatase (ALP) | 15 mg/kg/day for 45 days | Increased to normal levels | <a href="#">[9]</a> |
| Serum Osteocalcin (OC)           | 30 mg/kg/day for 45 days | Significantly increased    | <a href="#">[3]</a> |
| Serum Acid Phosphatase (ACP)     | 15 mg/kg/day for 45 days | Decreased to normal levels | <a href="#">[3]</a> |

## Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

A commonly used protocol to evaluate the anti-osteoporotic effects of **sophoricoside** is the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

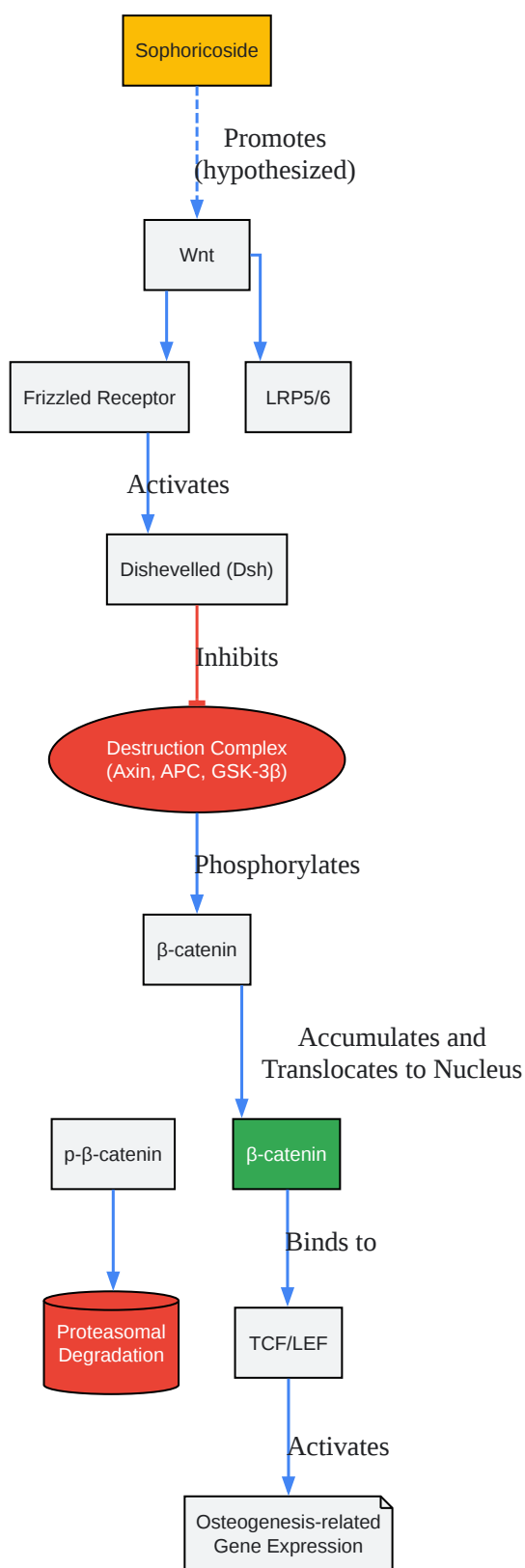


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Workflow for the ovariectomized rat model of osteoporosis.

Signaling Pathways in Bone Metabolism

**Sophoricoside**'s effects on bone metabolism are partly mediated through the Wnt/ $\beta$ -catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[\[13\]](#)[\[14\]](#) Activation of this pathway leads to the accumulation of  $\beta$ -catenin in the nucleus, where it promotes the transcription of genes involved in osteogenesis.[\[15\]](#)[\[16\]](#)



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Proposed involvement of **Sophoricoside** in the Wnt/β-catenin pathway.



## Metabolic Regulation

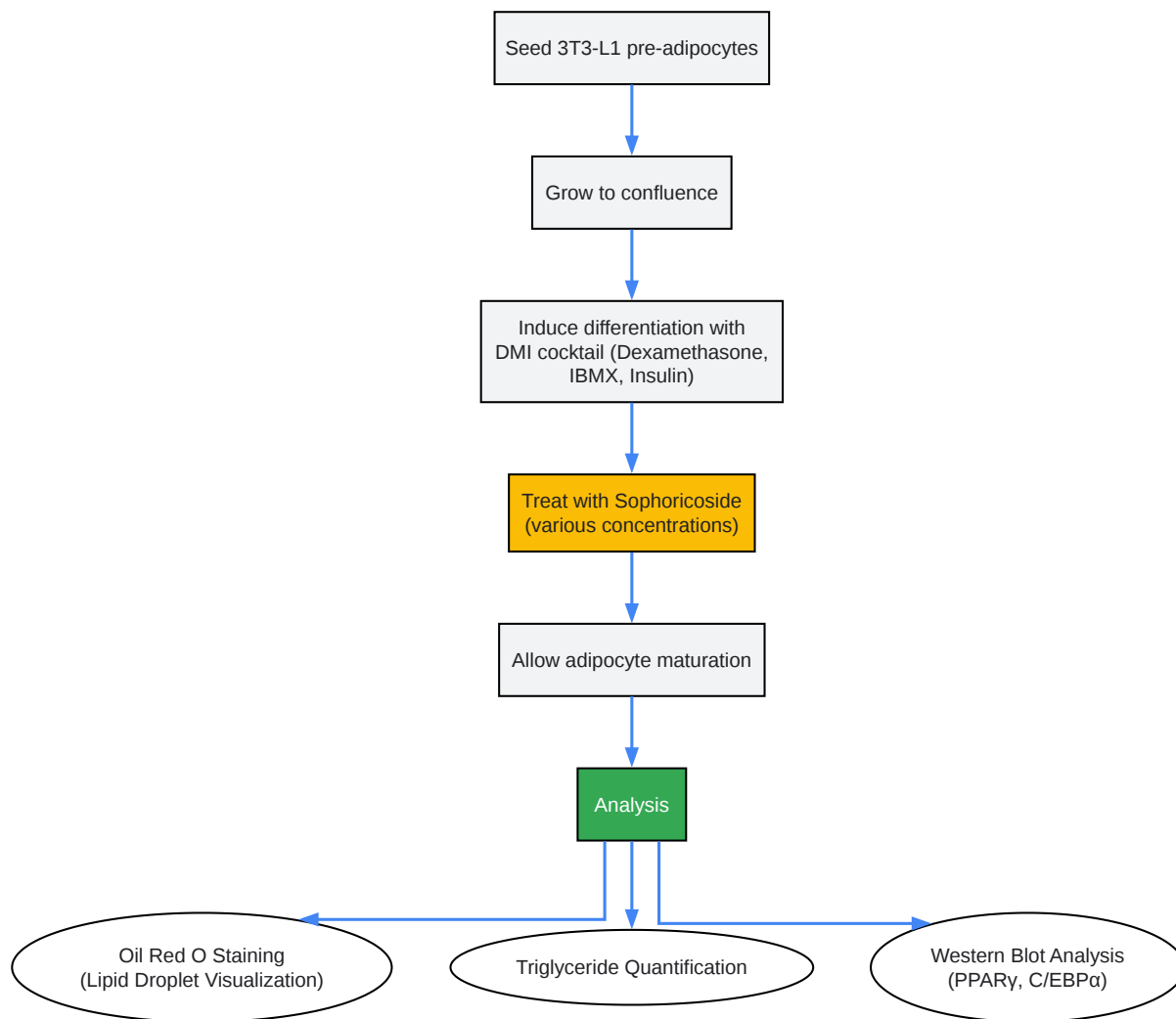
**Sophoricoside** has demonstrated beneficial effects on metabolic health, including improvements in glucose and lipid metabolism.[\[17\]](#) It has potential applications in the management of metabolic disorders such as obesity and type 2 diabetes.

### Quantitative Data on Metabolic Regulation

| Activity   | Concentration/<br>Dose           | Effect                    | Experimental<br>Model       | Reference            |
|--|----------------------------------|---------------------------|-----------------------------|----------------------|
| In Vitro   |                                  |                           |                             |                      |
| Inhibition of Lipid Accumulation                   | 1-10 $\mu$ M                     | Dose-dependent inhibition | HepG2 cells                 | <a href="#">[4]</a>  |
| Inhibition of Adipogenesis                         | up to 100 $\mu$ g/mL             | Dose-dependent inhibition | 3T3-L1 pre-adipocytes       | <a href="#">[8]</a>  |
| In Vivo  |                                  |                           |                             |                      |
| Reduction of Body and Liver Weight                 | 80 and 160 mg/kg/day for 8 weeks | Significant decrease      | High-fructose diet-fed mice | <a href="#">[17]</a> |
| Reduction of Hepatic Cholesterol and Triglycerides | 80 and 160 mg/kg/day for 8 weeks | Significant decrease      | High-fructose diet-fed mice | <a href="#">[17]</a> |

### Experimental Protocol: In Vitro Adipogenesis Assay

The 3T3-L1 pre-adipocyte differentiation model is commonly used to assess the anti-adipogenic potential of compounds like **sophoricoside**.[\[8\]](#)[\[18\]](#)[\[19\]](#)



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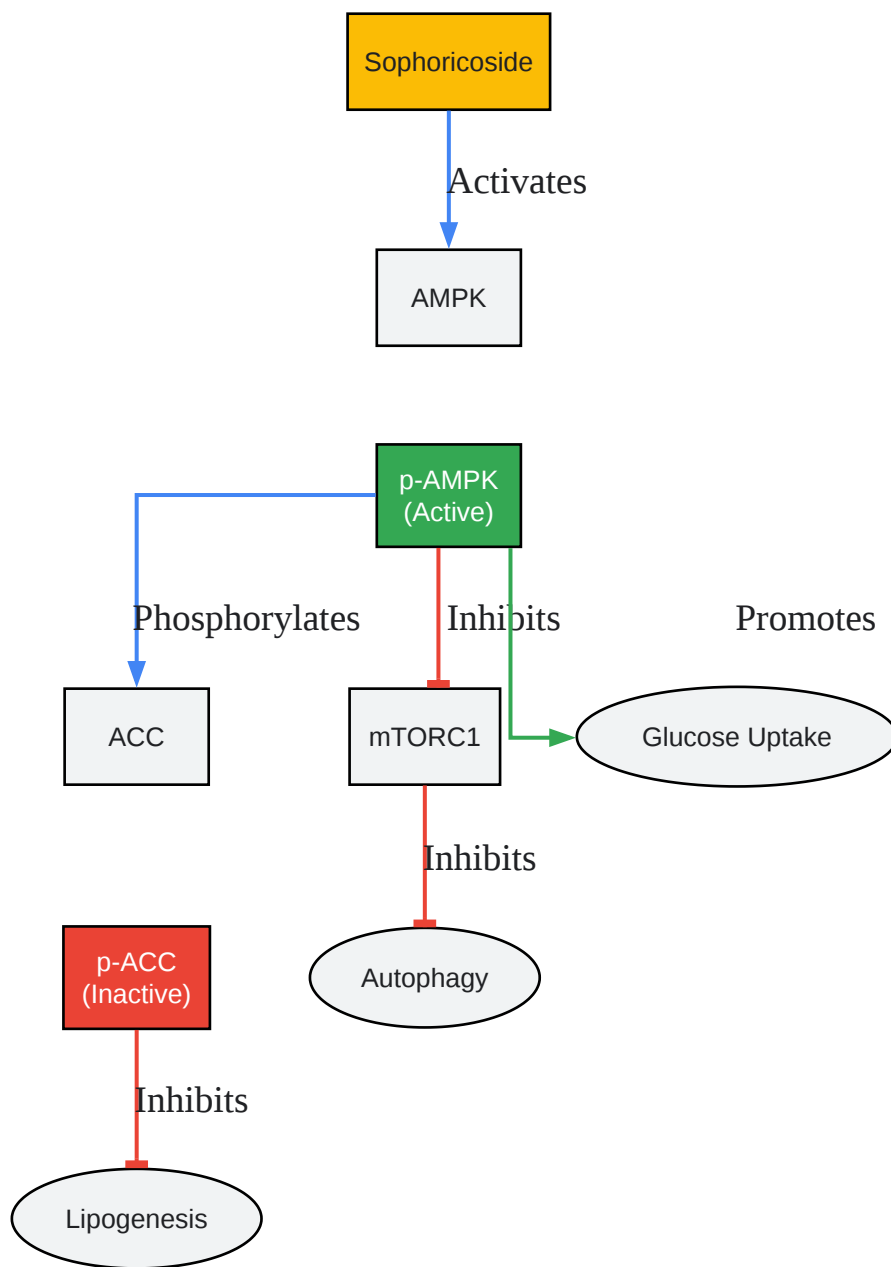
Workflow for the in vitro 3T3-L1 adipogenesis assay.

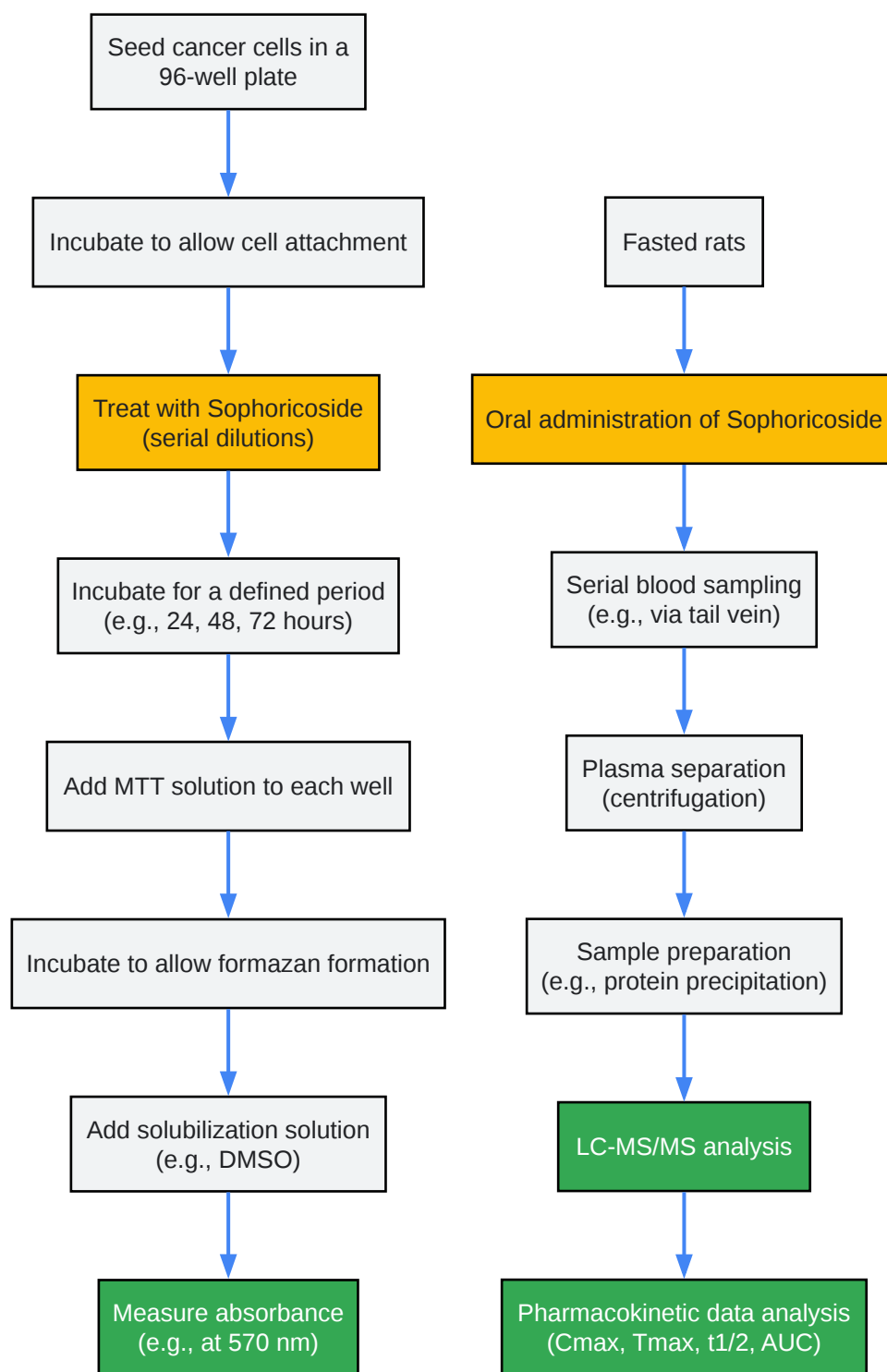
## Signaling Pathways in Metabolic Regulation

**Sophoricoside's** metabolic effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[20]

Activated AMPK phosphorylates downstream targets to inhibit anabolic pathways like lipogenesis and promote catabolic pathways such as glucose uptake and fatty acid oxidation.

**Sophoricoside** has also been identified as a selective antagonist of Liver X Receptor  $\beta$  (LXR $\beta$ ), which plays a role in lipid metabolism and inflammation.[\[21\]](#)[\[22\]](#)





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## References

- 1. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoricoside attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF- $\kappa$ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoricoside Inhibited Glioblastoma Cell Progression Through Activated AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Prevention of Osteoporosis in the Ovariectomized Rat by Oral Administration of a Nutraceutical Combination That Stimulates Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiosteoporotic activity of icariin in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-osteoporosis Effect of Fisetin against Ovariectomy Induced Osteoporosis in Rats: In silico, in vitro and in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophoricoside, a genistein glycoside from Fructus Sophorae, promotes hair growth via activation of M4 muscarinic AChR in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. Hepatoprotective Effects of Sophoricoside against Fructose-Induced Liver Injury via Regulating Lipid Metabolism, Oxidation, and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sophoridine Counteracts Obesity via Src-Mediated Inhibition of VEGFR Expression and PI3K/AKT Phosphorylation [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sophoricoside is a selective LXR $\beta$  antagonist with potent therapeutic effects on hepatic steatosis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LXR $\alpha/\beta$  Antagonism Protects against Lipid Accumulation in the Liver but Increases Plasma Cholesterol in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
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